![molecular formula C23H24FN5O2S B2876965 5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-26-3](/img/structure/B2876965.png)
5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and ring structures, including a fluorophenyl group, a methoxyphenyl group, a piperazine ring, a thiazolo ring, and a triazol ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research indicates that derivatives of 1,2,4-triazole, especially those synthesized with piperazine components, exhibit antimicrobial properties. For example, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found them to possess good to moderate activities against various microorganisms, suggesting potential use in developing new antimicrobial agents Bektaş et al., 2010.
Antagonist Activity for 5-HT2 Receptors
Compounds related to the 1,2,4-triazole structure have been tested for their antagonist activity against 5-HT2 receptors. Watanabe et al. (1992) prepared bicyclic 1,2,4-triazol-3(2H)-one derivatives and found some to have potent 5-HT2 antagonist activity, indicating potential for applications in neuroscience and pharmacology Watanabe et al., 1992.
Anti-ischemic Activity
The synthesis and characterization of cinnamide derivatives, including those with 4-(bis(4-fluorophenyl)methyl)piperazin-1-yl moieties, have shown effectiveness against neurotoxicity induced by glutamine in PC12 cells. Additionally, some compounds exhibited a protective effect on cerebral infarction, suggesting potential applications in treating ischemic conditions Jian-gang Zhong et al., 2018.
Synthesis and Thermal Rearrangement
The study by Dovlatyan et al. (2010) on the thermal rearrangement of sym-triazines introduces a pathway for the synthesis of compounds that could have various applications based on their structural rearrangement under thermal conditions Dovlatyan et al., 2010.
Biological Activities of Triazole Analogues
Nagaraj et al. (2018) synthesized novel triazole analogues with significant antibacterial activity against various human pathogenic bacteria. This suggests potential applications of similar compounds in developing new antibacterial agents Nagaraj et al., 2018.
Zukünftige Richtungen
The future directions for this compound could involve further studies to elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in the treatment of neurodegenerative diseases, given the promising results obtained with similar compounds .
Wirkmechanismus
Target of Action
Compounds containing the (4-methoxyphenyl)piperazine moiety have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
The compound interacts with its targets, AChE and BChE, by binding to their active sites and inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can have various downstream effects, including enhanced neurotransmission and potential therapeutic effects for conditions like Alzheimer’s disease .
Pharmacokinetics
For instance, pyridazinones containing the (4-methoxyphenyl)piperazine moiety have shown inhibitory activities against AChE and BChE . The compound with the best AChE activity was found to show competitive inhibition . More research is needed to fully understand the ADME properties of this specific compound.
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can enhance cholinergic transmission, which could potentially have therapeutic effects for conditions characterized by decreased cholinergic transmission, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(18-5-3-4-6-19(18)24)28-13-11-27(12-14-28)16-7-9-17(31-2)10-8-16/h3-10,20,30H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBHINBMSWBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

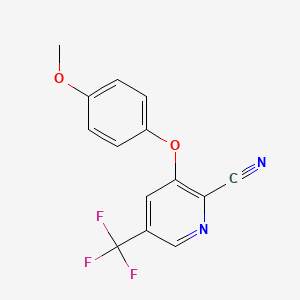
![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)
![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2876885.png)

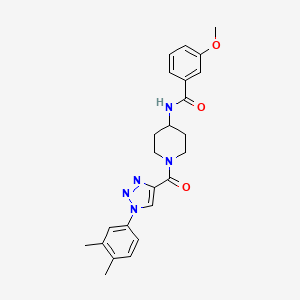
![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2876890.png)

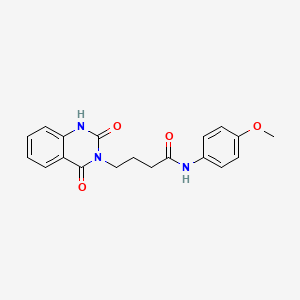
![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)
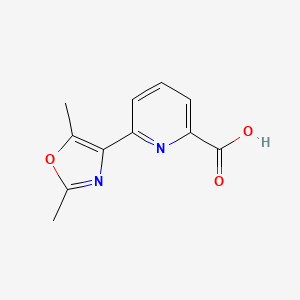
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2876901.png)
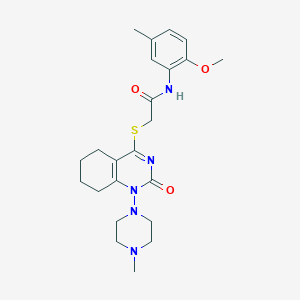

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)